molecular formula C21H21NO4 B6362956 N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-leucine (Fmoc-2,3-dehydroLeu-OH) CAS No. 198546-09-7

N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-leucine (Fmoc-2,3-dehydroLeu-OH)

Cat. No.: B6362956
CAS No.: 198546-09-7
M. Wt: 351.4 g/mol
InChI Key: ZLKZCVMOYQZLMA-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-leucine (Fmoc-2,3-dehydroLeu-OH) is a synthetic amino acid derivative that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group can be selectively removed under mild basic conditions, making it a valuable tool in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Fmoc-2,3-dehydroLeu-OH: can be synthesized by reacting 2,3-dehydro-leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

  • The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods:

  • On an industrial scale, the synthesis of Fmoc-2,3-dehydroLeu-OH involves large-scale reactions using automated peptide synthesizers.

  • The process includes the use of solid-phase peptide synthesis (SPPS) techniques, where the amino acid derivative is anchored to a resin and sequentially reacted with other amino acids to form the desired peptide chain.

Types of Reactions:

  • Oxidation: Fmoc-2,3-dehydroLeu-OH can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the dehydro-leucine moiety to its saturated form.

  • Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various reagents can be used for substitution reactions, including nucleophiles and electrophiles.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of 2,3-dehydro-leucine.

  • Reduction Products: Saturated leucine derivatives.

  • Substitution Products: Derivatives with different protecting groups or functional groups.

Scientific Research Applications

Chemistry: Fmoc-2,3-dehydroLeu-OH is extensively used in peptide synthesis for the production of bioactive peptides and proteins. It is also employed in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides.

Biology: The compound is used in the study of protein-protein interactions and the development of peptide-based therapeutics. It is also utilized in the design of enzyme inhibitors and other biologically active molecules.

Medicine: Fmoc-2,3-dehydroLeu-OH is used in the development of peptide-based drugs, including those targeting cancer, infectious diseases, and metabolic disorders. Its ability to protect amino groups during synthesis makes it valuable in the production of therapeutic peptides.

Industry: The compound is used in the pharmaceutical industry for the large-scale synthesis of peptides and proteins. It is also employed in the production of diagnostic reagents and research tools.

Mechanism of Action

The mechanism by which Fmoc-2,3-dehydroLeu-OH exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis: The Fmoc group protects the amino group during the synthesis of peptides, allowing for the stepwise construction of peptide chains.

  • Biological Interactions: The compound may interact with various biological targets, including enzymes, receptors, and other proteins, depending on its specific application.

Comparison with Similar Compounds

  • Fmoc-Leucine: Similar to Fmoc-2,3-dehydroLeu-OH but without the dehydro modification.

  • Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.

  • Boc-Leucine: A similar compound using the tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness:

  • Fmoc-2,3-dehydroLeu-OH is unique due to its dehydro modification, which can influence its reactivity and biological activity compared to other Fmoc-protected amino acids. This modification can enhance the compound's utility in specific synthetic and biological applications.

Properties

IUPAC Name

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18H,12H2,1-2H3,(H,22,25)(H,23,24)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKZCVMOYQZLMA-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C(\C(=O)O)/NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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